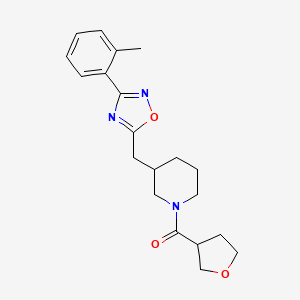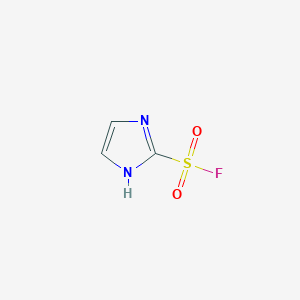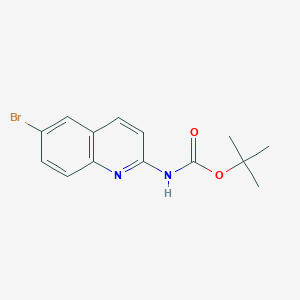
Tert-butyl 6-bromoquinolin-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-bromoquinolin-2-ylcarbamate is a chemical compound with the molecular formula C14H15BrN2O2 It is characterized by a quinoline ring substituted with a bromine atom at the 6-position and a tert-butyl carbamate group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromoquinolin-2-ylcarbamate typically involves the bromination of quinoline derivatives followed by the introduction of the tert-butyl carbamate group. One common method includes the bromination of 2-quinolinol using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 6-bromo-2-quinolinol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions: Tert-butyl 6-bromoquinolin-2-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-aminoquinoline derivatives, while oxidation reactions can lead to quinoline N-oxides.
科学的研究の応用
Tert-butyl 6-bromoquinolin-2-ylcarbamate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Medicine: Quinoline derivatives, including those synthesized from this compound, have potential therapeutic applications, particularly as antimalarial, antibacterial, and anticancer agents.
作用機序
The mechanism of action of tert-butyl 6-bromoquinolin-2-ylcarbamate is not well-defined in the literature. its derivatives, particularly those with bioactive properties, often interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The quinoline ring system is known to intercalate with DNA, inhibit topoisomerases, and modulate various signaling pathways, contributing to its biological activity.
類似化合物との比較
6-Bromoquinoline: Lacks the tert-butyl carbamate group but shares the bromine substitution on the quinoline ring.
Tert-butyl 2-quinolylcarbamate: Similar structure but without the bromine atom.
Quinoline-2-carbamate derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness: Tert-butyl 6-bromoquinolin-2-ylcarbamate is unique due to the presence of both the bromine atom and the tert-butyl carbamate group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile modifications and applications in different fields of research .
特性
IUPAC Name |
tert-butyl N-(6-bromoquinolin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-7-4-9-8-10(15)5-6-11(9)16-12/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAIMQTZPVJZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2784446.png)
![7-bromo-4-(2-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2784448.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine dihydrochloride](/img/structure/B2784449.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide](/img/structure/B2784452.png)
![ethyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2784454.png)
![N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2784455.png)
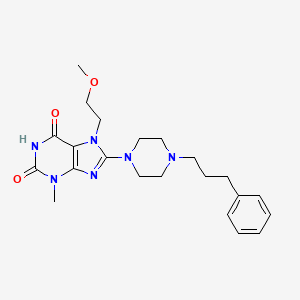
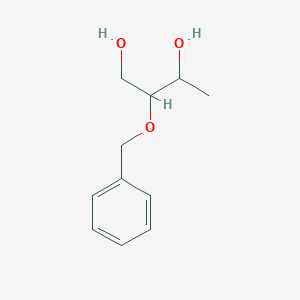

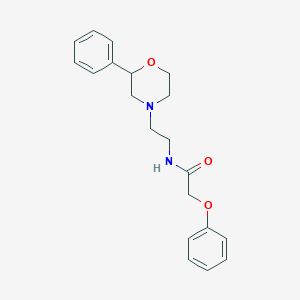
![Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B2784466.png)
